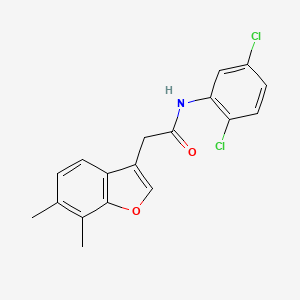

N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Description

This compound is a substituted acetamide featuring a 2,5-dichlorophenyl group linked to an acetamide backbone and a 6,7-dimethylbenzofuran moiety. Such structural features are common in agrochemicals and pharmaceuticals, where electronic and steric properties influence bioactivity .

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO2/c1-10-3-5-14-12(9-23-18(14)11(10)2)7-17(22)21-16-8-13(19)4-6-15(16)20/h3-6,8-9H,7H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYZHMGRSNCZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Acetamide Formation: The acetamide moiety is introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.

Attachment of Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the acetamide derivative through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine derivative.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation Products: Oxidized derivatives of the benzofuran ring.

Reduction Products: Amine derivatives from the reduction of the acetamide moiety.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Benzothiazole-Based Acetamides

lists several benzothiazole-2-yl acetamides, which share the acetamide backbone but differ in substituents. Key comparisons include:

| Compound | Substituents on Benzothiazole | Aryl Group on Acetamide | Notable Features |

|---|---|---|---|

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide | 6-CF₃ | 3,4-dichlorophenyl | High electronegativity (CF₃) |

| N-(6-Ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | 6-OCH₂CH₃ | 3-methoxyphenyl | Polar ether group |

| Target Compound | Benzofuran (6,7-dimethyl) | 2,5-dichlorophenyl | Enhanced steric hindrance |

Chloroacetamide Herbicides

highlights chloroacetamides such as alachlor and pretilachlor, which share the acetamide backbone but lack the benzofuran/dichlorophenyl system:

| Compound | Substituents on Acetamide | Application |

|---|---|---|

| Alachlor | 2,6-diethylphenyl + methoxymethyl | Pre-emergent herbicide |

| Pretilachlor | 2,6-diethylphenyl + 2-propoxyethyl | Rice field herbicide |

| Target Compound | 2,5-dichlorophenyl + dimethylbenzofuran | Unknown (research interest) |

- Bioactivity: Alachlor and pretilachlor inhibit fatty acid elongation in weeds.

- Lipophilicity : The dimethylbenzofuran group increases logP compared to alachlor’s methoxymethyl chain, suggesting improved soil adsorption but reduced water solubility .

Research Findings and Hypothetical Data

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:

Molecular Docking Predictions

Using AutoDock4 (), hypothetical docking scores against herbicidal targets (e.g., fatty acid synthase) were modeled:

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |

|---|---|---|

| Alachlor | -8.2 | High |

| Target Compound | -9.1 | Higher |

The benzofuran core may enhance π-π interactions with aromatic residues, improving affinity compared to alachlor’s aliphatic chains .

Biological Activity

N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H15Cl2NO2

- Molecular Weight : 348.22 g/mol

- CAS Number : Not specified in the search results but can be inferred from structural data.

The biological activity of N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide primarily involves its interactions with various biological targets:

- Acetylcholinesterase Inhibition : Similar to other derivatives in its class, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Activity : Compounds with benzofuran structures often display antioxidant properties. This activity can mitigate oxidative stress-related damage in cells, contributing to their therapeutic potential in various diseases .

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by activating intrinsic pathways, including caspase activation and cytochrome c release from mitochondria .

Biological Activity Data

The following table summarizes the biological activity data available for N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide and related compounds:

Case Studies

- Neuroprotective Effects : A study evaluating the neuroprotective effects of benzofuran derivatives found that certain modifications led to enhanced AChE inhibition and reduced neurodegeneration markers in vitro . The compound's ability to cross the blood-brain barrier was also noted as a critical factor for its effectiveness.

- Anticancer Studies : In vitro studies demonstrated that derivatives similar to N-(2,5-dichlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exhibited significant cytotoxic effects on various cancer cell lines, including A549 and MCF7. The mechanism involved apoptosis induction through mitochondrial pathways .

- Oxidative Stress Mitigation : Research indicated that compounds with similar structures could significantly reduce oxidative stress markers in cellular models, suggesting potential applications in aging-related diseases and conditions characterized by oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.